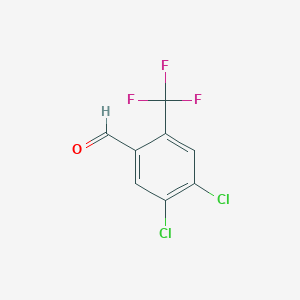

4,5-Dichloro-2-(trifluoromethyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

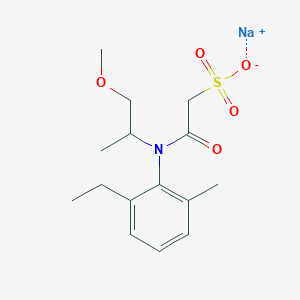

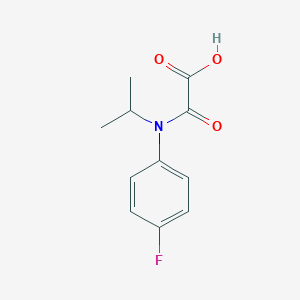

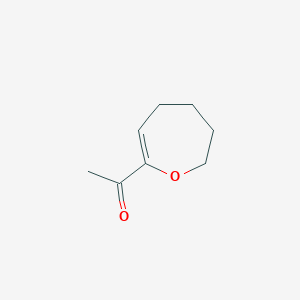

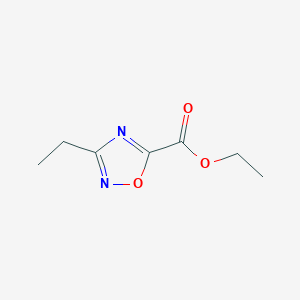

4,5-Dichloro-2-(trifluoromethyl)benzaldehyde is a chemical compound with the molecular formula C8H3Cl2F3O . It has an average mass of 243.010 Da and a monoisotopic mass of 241.951309 Da .

Molecular Structure Analysis

The molecular structure of 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde consists of a benzene ring substituted with two chlorine atoms, a trifluoromethyl group, and an aldehyde group .Scientific Research Applications

Polymerization Potential

One potential application of haloaldehydes, a category to which 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde belongs, is in the field of polymer science. Haloaldehydes can be used as monomers or intermediates in the synthesis of polymers with specific functional properties. For instance, the polymerization of substituted aldehydes, including haloaldehydes, has been studied for their ability to form polymers with unique properties. These polymers may find practical applications in the future, highlighting the significance of such compounds in material science and engineering (Kubisa et al., 1980).

Advanced Oxidation Processes

In the context of environmental science, compounds similar to 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde could be studied for their degradation behavior in advanced oxidation processes (AOPs). These processes are crucial for removing recalcitrant compounds from wastewater, and understanding the degradation pathways and by-products of various organic pollutants, including haloaldehydes, is essential for environmental protection and sustainability (Qutob et al., 2022).

Supramolecular Chemistry

Another intriguing application area is in supramolecular chemistry, where the structural features of compounds like 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde could be leveraged to design and synthesize novel molecular architectures. These structures can have wide-ranging applications from nanotechnology to biomedical fields. The study of benzene-1,3,5-tricarboxamides, for instance, demonstrates the utility of structurally distinct molecules in forming self-assembled materials with potential commercial applications (Cantekin et al., 2012).

Environmental and Toxicological Studies

Environmental and toxicological studies of similar compounds provide insights into the behavior and impact of haloaldehydes in ecosystems. Research on compounds like 2,4,6-tribromophenol, which shares halogen substitution characteristics with 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde, sheds light on the environmental occurrence, toxicity, and degradation pathways of halogenated compounds. Such studies are crucial for assessing the environmental risk and designing strategies for the mitigation of pollution (Koch & Sures, 2018).

properties

IUPAC Name |

4,5-dichloro-2-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-6-1-4(3-14)5(2-7(6)10)8(11,12)13/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGBBACWWGUNVTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)C(F)(F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30564105 |

Source

|

| Record name | 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5-Dichloro-2-(trifluoromethyl)benzaldehyde | |

CAS RN |

134099-43-7 |

Source

|

| Record name | 4,5-Dichloro-2-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30564105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Ethyl-6-methylphenyl)amino]-1-propanol](/img/structure/B165000.png)